7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE: is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of benzopyrones that are widely found in nature and have significant biological and pharmacological properties. This particular compound is characterized by its unique structure, which includes a chromenone core with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE typically involves multiple steps, starting with the formation of the chromenone core. One common method involves the condensation of salicylaldehyde with a suitable β-keto ester in the presence of a base, followed by cyclization to form the chromenone ring. The introduction of the phenyl and methyl groups can be achieved through Friedel-Crafts acylation and alkylation reactions, respectively. The final step involves the sulfonation of the chromenone derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. Coumarin derivatives, in general, have been shown to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This particular compound may be investigated for similar properties.
Medicine
In medicine, the compound’s potential therapeutic applications are of interest. Coumarin derivatives have been used as anticoagulants, and this compound may be explored for its potential use in treating various medical conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the pharmaceutical, agrochemical, and cosmetic industries.
Mechanism of Action
The mechanism of action of 7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The phenyl and methyl groups can enhance the compound’s binding affinity and specificity. The sulfonate group can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methylcoumarin: A simpler coumarin derivative with a methyl group at the 4-position.
7-Hydroxycoumarin: A coumarin derivative with a hydroxyl group at the 7-position.
4-Phenylcoumarin: A coumarin derivative with a phenyl group at the 4-position.
Uniqueness
7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-5-YL 4-CHLORO-1-BENZENESULFONATE is unique due to its combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H15ClO5S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
(7-methyl-2-oxo-4-phenylchromen-5-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C22H15ClO5S/c1-14-11-19-22(18(13-21(24)27-19)15-5-3-2-4-6-15)20(12-14)28-29(25,26)17-9-7-16(23)8-10-17/h2-13H,1H3 |
InChI Key |
CZBCBGSEVWIDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.